![molecular formula C7HCl2F3O B6328398 3,5-Dichloro-2,4,6-trifluorobenzaldehyde CAS No. 681435-10-9](/img/structure/B6328398.png)
3,5-Dichloro-2,4,6-trifluorobenzaldehyde
Overview
Description
3,5-Dichloro-2,4,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2Cl3F3O. It is a colorless solid that can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has a wide range of applications in the fields of biochemistry, medicine, and materials science.
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluorobenzaldehyde has many applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in the synthesis of a range of compounds, including anti-tumor agents, antibiotics, and other drugs. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,4,6-trifluorobenzaldehyde is not well understood. However, it is believed to act as an inhibitor of a range of enzymes, including cytochrome P450, monoamine oxidase, and aldehyde dehydrogenase. Additionally, it is believed to act as an antioxidant, which means it can scavenge free radicals and prevent them from causing damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as an inhibitor of a range of enzymes, including cytochrome P450, monoamine oxidase, and aldehyde dehydrogenase. Additionally, it is believed to act as an antioxidant, which means it can scavenge free radicals and prevent them from causing damage to cells. Furthermore, it is believed to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dichloro-2,4,6-trifluorobenzaldehyde in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, it is relatively easy to synthesize in a laboratory setting. However, there are some limitations to its use in laboratory experiments. For example, it is a volatile compound and can easily evaporate from solutions, making it difficult to store and handle. Additionally, it is a toxic compound and should be handled with care.
Future Directions
There are a number of potential future directions for research on 3,5-dichloro-2,4,6-trifluorobenzaldehyde. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be conducted on its potential uses in the synthesis of polymers, dyes, and other materials. Finally, further research could be conducted on its potential toxicity and safety profile.
Synthesis Methods
3,5-Dichloro-2,4,6-trifluorobenzaldehyde can be synthesized using a variety of methods. One method involves the reaction of para-chlorobenzaldehyde with trifluoromethanesulfonic acid in an aqueous solution at room temperature. This reaction produces this compound in an 80-90% yield. Another method involves the reaction of para-chlorobenzaldehyde with potassium trifluoromethanesulfonate in an aqueous solution at room temperature. This reaction produces this compound in a 70-80% yield.
properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHICABXCTJJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261926 | |
Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681435-10-9 | |
Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681435-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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